2,6-Dichloro-4-fluoroaniline

Vue d'ensemble

Description

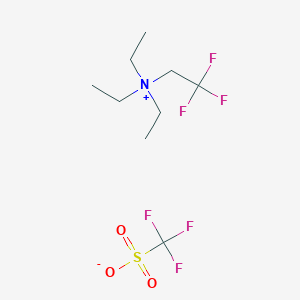

2,6-Dichloro-4-fluoroaniline is an organic compound with the chemical formula C6H3Cl2FNO. It is a colorless solid that is used in the production of various pharmaceuticals and industrial chemicals. It is a derivative of aniline, an aromatic amine, and can be synthesized in a variety of ways. It is also known as 2,6-dichloro-p-fluoroaniline and has been used in the synthesis of a number of drugs and other compounds.

Applications De Recherche Scientifique

Pharmaceutiques

2,6-Dichloro-4-fluoroaniline : est un intermédiaire précieux dans l'industrie pharmaceutique. Il sert de précurseur à la synthèse de divers composés thérapeutiques. Ses dérivés sont étudiés pour leur potentiel comme ingrédients pharmaceutiques actifs (API) dans les médicaments destinés à traiter diverses conditions médicales .

Agriculture

Dans le secteur agricole, ce composé est utilisé dans la synthèse d'agrochimiques, en particulier comme intermédiaire dans la production de quinolones synthétiques . Ces quinolones sont cruciales pour le développement de produits de protection des plantes qui protègent les cultures contre les ravageurs et les maladies.

Science des matériaux

Le rôle de This compound dans la science des matériaux est lié à son utilisation dans la création de polymères et de monomères dotés de fonctionnalités spécifiques . Son incorporation dans les matériaux peut conférer des propriétés souhaitées telles qu'une durabilité accrue ou une résistance chimique spécialisée.

Synthèse chimique

En tant que bloc de construction en chimie organique, This compound est impliqué dans la construction de structures moléculaires complexes. C'est un réactif clé dans diverses voies de synthèse, contribuant au développement de nouvelles entités chimiques ayant des applications potentielles dans de multiples industries .

Sciences de l'environnement

Les dérivés de ce composé sont étudiés pour leur impact environnemental, en particulier dans la détection et l'analyse des polluants. Son rôle dans la surveillance environnementale est crucial pour maintenir la santé des écosystèmes et garantir le respect des réglementations de sécurité .

Chimie analytique

En chimie analytique, This compound est utilisé dans le développement de méthodes analytiques pour l'identification et la quantification des substances. Il peut être utilisé comme composé standard ou de référence dans des techniques telles que la RMN, la CLHP, la CL-SM et la UPLC, aidant à l'analyse précise d'échantillons complexes .

Biochimie

Les applications biochimiques de This compound comprennent son utilisation comme réactif en biologie moléculaire et en recherche en protéomique. Il peut faire partie des essais et des protocoles expérimentaux qui explorent la structure et la fonction des molécules biologiques .

Recherche médicale

En recherche médicale, This compound est une matière première pour les processus de développement de médicaments. Il est essentiel dans la synthèse de nouveaux candidats médicaments qui sont testés pour leur efficacité et leur sécurité dans le traitement de diverses affections de santé .

Safety and Hazards

Orientations Futures

The future directions of 2,6-Dichloro-4-fluoroaniline research could involve its use in the detection of pesticides . A study has shown that a luminescent nanocluster constructed from a flexible Schiff base ligand shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This could be used to quantitatively analyze the concentrations of this pesticide in fruit extracts .

Mécanisme D'action

Mode of Action

It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of halogens (chlorine and fluorine) in the compound may influence its reactivity and interaction with its targets.

Biochemical Pathways

Anilines can participate in various biochemical processes, including the formation of schiff bases and other complex structures . The compound’s influence on these pathways can lead to downstream effects, which require further investigation.

Action Environment

The action of 2,6-Dichloro-4-fluoroaniline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . .

Analyse Biochimique

Biochemical Properties

2,6-Dichloro-4-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes involves binding to the active site, leading to a decrease in enzyme activity. Additionally, this compound can form adducts with proteins, potentially altering their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression related to cell survival and apoptosis. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as persistent enzyme inhibition and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of dose-dependent studies to understand the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolic pathways include hydroxylation, dechlorination, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to different cellular compartments, such as the cytoplasm and nucleus. The distribution is influenced by factors like lipophilicity and the presence of binding proteins that facilitate its movement across cellular membranes. This distribution pattern affects the localization and accumulation of this compound, thereby influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

2,6-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUYKCFMKMZTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378834 | |

| Record name | 2,6-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344-19-4 | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7C2958V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.